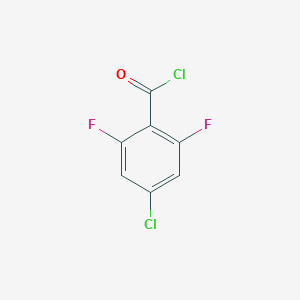
2,3,4,5-Tetrafluorbenzylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrafluorobenzyl chloride is a fluorinated organic compound with the molecular formula C7H3ClF4. It is a derivative of benzyl chloride where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetrafluorobenzyl chloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated organic compounds.
Biology: The compound is employed in the modification of biomolecules to study their interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Currently, 2,3,4,5-Tetrafluorobenzyl chloride is not intended for human or veterinary use and is only for research use. As it is mainly used as an intermediate in the synthesis of various pharmaceutical and pesticide compounds , future directions may include exploring its potential applications in these areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2,3,4,5-Tetrafluorobenzyl chloride typically involves the chlorination of 2,3,4,5-tetrafluorotoluene. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions . The reaction proceeds as follows:
C7H3F4CH3+SOCl2→C7H3F4CH2Cl+SO2+HCl
Industrial Production Methods: Industrial production of 2,3,4,5-Tetrafluorobenzyl chloride involves similar chlorination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,4,5-Tetrafluorobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form 2,3,4,5-tetrafluorobenzaldehyde or 2,3,4,5-tetrafluorobenzoic acid.
Reduction: Reduction reactions can convert the compound to 2,3,4,5-tetrafluorotoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed:
Nucleophilic Substitution: Products include 2,3,4,5-tetrafluorobenzyl azide, 2,3,4,5-tetrafluorobenzyl thiocyanate, and 2,3,4,5-tetrafluorobenzyl alcohol.
Oxidation: Major products are 2,3,4,5-tetrafluorobenzaldehyde and 2,3,4,5-tetrafluorobenzoic acid.
Reduction: The primary product is 2,3,4,5-tetrafluorotoluene
Vergleich Mit ähnlichen Verbindungen
- 2,3,4,5-Tetrafluorobenzoyl chloride
- 2,3,4,5,6-Pentafluorobenzyl chloride
- 2,3,4,5-Tetrafluorotoluene
Comparison: 2,3,4,5-Tetrafluorobenzyl chloride is unique due to its specific substitution pattern and reactivity. Compared to 2,3,4,5,6-pentafluorobenzyl chloride, it has one less fluorine atom, which affects its reactivity and the types of reactions it undergoes. The presence of the benzyl chloride moiety makes it more reactive towards nucleophiles compared to 2,3,4,5-tetrafluorotoluene, which lacks the chloromethyl group .
Eigenschaften
IUPAC Name |
1-(chloromethyl)-2,3,4,5-tetrafluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSKKLFYHHQKFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590731 |
Source


|
| Record name | 1-(Chloromethyl)-2,3,4,5-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21622-18-4 |
Source


|
| Record name | 1-(Chloromethyl)-2,3,4,5-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














